Patent-Defined FAK Inhibitor Scaffold: IP-Driven Differentiation from Generic N1-Alkyl Pyrazoles
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is explicitly claimed and exemplified as the core pyrazole amine building block in US Patent US9012479B2 assigned to GlaxoSmithKline for pyrazolylaminopyridines as FAK inhibitors [1]. The patent defines compounds of Formula (I) wherein the pyrazole amine portion incorporates this specific substitution pattern. Generic N1-alkyl aminopyrazoles (e.g., 1-butyl, 1-propyl, 1-ethyl variants) are not equivalently positioned in the claimed genus and would produce structurally distinct final compounds outside the claimed intellectual property space.
| Evidence Dimension | Patent-Defined Structural Requirement |
|---|---|
| Target Compound Data | Specifically named and structurally defined as pyrazol-5-amine with N1-isobutyl and C4-methyl substitution |
| Comparator Or Baseline | Generic N1-alkyl (n-butyl, propyl, ethyl) or unsubstituted 5-aminopyrazoles |
| Quantified Difference | Qualitative: Only the isobutyl-substituted variant matches the exact Formula (I) requirements for the FAK inhibitor patent genus |
| Conditions | US Patent US9012479B2, priority date 2015, covering pyrazolylaminopyridines as FAK inhibitors for cancer treatment |
Why This Matters
For procurement decisions in pharmaceutical development programs targeting FAK inhibition, the patent-defined scaffold requirement mandates this specific building block; generic substitution risks producing compounds outside the protected chemical space and may invalidate SAR established in the patent literature.
- [1] GlaxoSmithKline LLC. Pyrazolylaminopyridines as inhibitors of FAK. United States Patent US9012479B2. April 21, 2015. View Source
